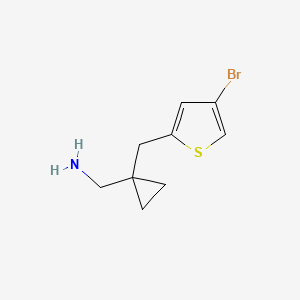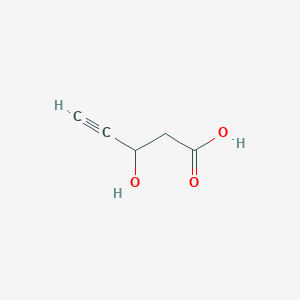
3-Hydroxypent-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxypent-4-ynoic acid is a unique organic compound characterized by the presence of both a hydroxyl group and an alkyne group. Its molecular formula is C5H6O3, and it has a molecular weight of 114.1 g/mol . This compound is a derivative of 3-hydroxybutyric acid and is used as an intermediate in various chemical reactions, particularly in click chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxypent-4-ynoic acid can be achieved through several methods. One direct method involves the nucleophilic addition of bis-(TMS) ketene acetals to alkynones, promoted by boron trifluoride etherate (BF3·Et2O) . Another method includes the reaction of L-propargylglycine hydrochloride with sodium nitrite in acidic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically synthesized in research laboratories for scientific applications. The scalability of the synthesis methods mentioned above can be adapted for industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypent-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 3-oxopent-4-ynoic acid.
Reduction: Formation of 3-hydroxypent-4-ene or 3-hydroxypentane.
Substitution: Formation of 3-chloropent-4-ynoic acid.
Scientific Research Applications
3-Hydroxypent-4-ynoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pyran-2-ones.
Biology: Studied for its role as an antimetabolite and antibacterial agent.
Medicine: Investigated for its potential toxic effects and physiological activity.
Industry: Utilized in click chemistry as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-hydroxypent-4-ynoic acid involves its interaction with various molecular targets. As an antimetabolite, it competes with natural metabolites, thereby inhibiting their normal utilization . Its antibacterial properties are attributed to its ability to interfere with bacterial metabolic processes .
Comparison with Similar Compounds
L-beta-ethynylserine: A non-proteinogenic amino acid with similar structural features.
2-amino-3-hydroxypent-4-ynoic acid: Another derivative with comparable properties.
Uniqueness: 3-Hydroxypent-4-ynoic acid is unique due to its specific combination of a hydroxyl group and an alkyne group, which imparts distinct reactivity and versatility in chemical synthesis .
Properties
Molecular Formula |
C5H6O3 |
|---|---|
Molecular Weight |
114.10 g/mol |
IUPAC Name |
3-hydroxypent-4-ynoic acid |
InChI |
InChI=1S/C5H6O3/c1-2-4(6)3-5(7)8/h1,4,6H,3H2,(H,7,8) |
InChI Key |
ROBNOQIXEHAIPS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


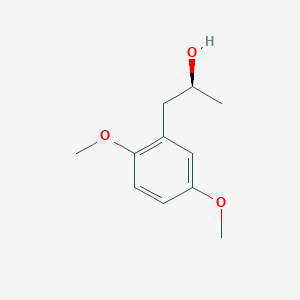
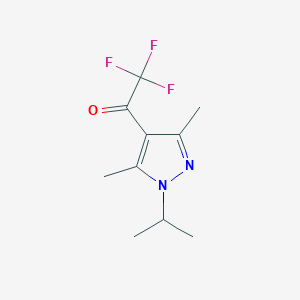
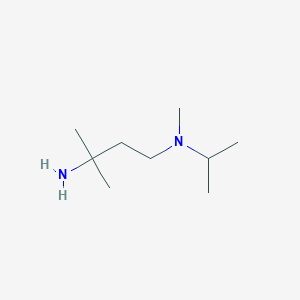
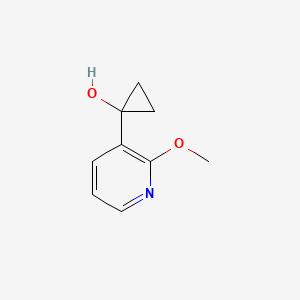
![Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate](/img/structure/B13592792.png)
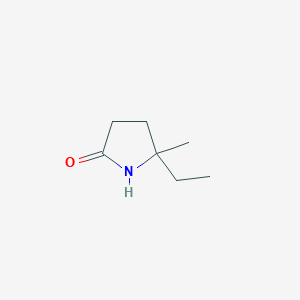
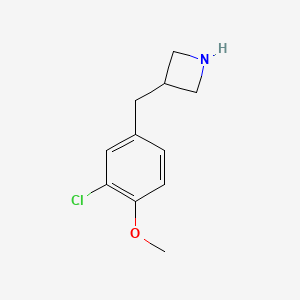
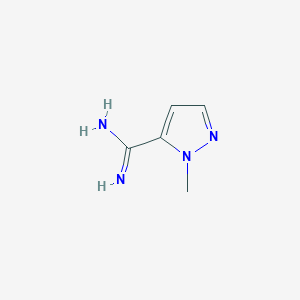
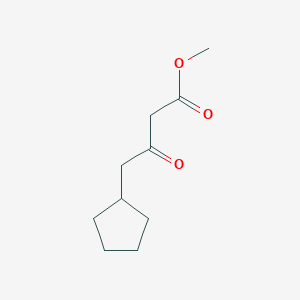
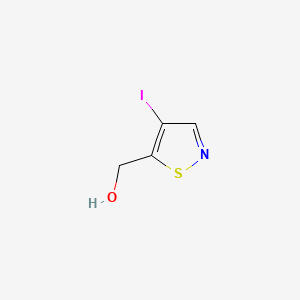
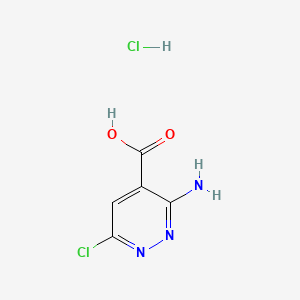
![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)
![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)
